What is the chemical structure of 3-Amino-2-oxoindoline-7-carboxylic acid
What is the chemical structure of 3-Amino-2-oxoindoline-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-oxoindoline-7-carboxylic acid is a unique heterocyclic molecule featuring a substituted oxindole core. This guide provides a comprehensive overview of its chemical identity, structural features, and its relationship to analogous compounds of interest in medicinal chemistry. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this document synthesizes information from related structures to provide foundational knowledge for researchers. We will explore its key structural identifiers, discuss potential synthetic strategies based on established indole synthesis methodologies, and postulate its characteristic spectroscopic features. Furthermore, the known biological activities of structurally similar indole derivatives will be reviewed to highlight the potential therapeutic relevance of this compound class.
Introduction and Chemical Identity
3-Amino-2-oxoindoline-7-carboxylic acid belongs to the oxindole family, a class of bicyclic compounds containing a fused benzene and pyrrolidin-2-one ring system. The presence of an amino group at the 3-position and a carboxylic acid at the 7-position introduces key functionalities that can significantly influence its chemical reactivity and biological properties.
The oxindole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The strategic placement of the amino and carboxylic acid groups on this scaffold makes 3-Amino-2-oxoindoline-7-carboxylic acid an intriguing building block for the synthesis of more complex molecules and a potential candidate for biological screening.
Nomenclature and Identifiers
To ensure clarity and facilitate unambiguous identification in a research context, the following identifiers are associated with 3-Amino-2-oxoindoline-7-carboxylic acid:
| Identifier | Value | Source |
| IUPAC Name | 3-Amino-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | IUPAC Nomenclature |
| CAS Number | 155997-47-0 | Chemical Abstracts Service |
| Molecular Formula | C₉H₈N₂O₃ | Elemental Analysis |
| Molecular Weight | 192.17 g/mol | Mass Spectrometry |
| SMILES | NC1C(=O)Nc2c1cccc2C(=O)O | Simplified Molecular-Input Line-Entry System |
| InChI | InChI=1S/C9H8N2O3/c10-6-7(12)11-5-3-1-2-4(8(5)6)9(13)14/h1-3,6H,10H2,(H,11,12)(H,13,14) | International Chemical Identifier |
Chemical Structure and Properties
The chemical structure of 3-Amino-2-oxoindoline-7-carboxylic acid is characterized by a planar benzene ring fused to a five-membered heterocyclic ring containing a lactam (a cyclic amide). The stereochemistry at the C3 position, which bears the amino group, is a critical feature that would be defined in a specific synthesis but is not inherently specified by the name alone.
Figure 2: Conceptual synthetic workflow for 3-Amino-2-oxoindoline-7-carboxylic acid.
Postulated Spectroscopic Characterization
Based on the functional groups present in 3-Amino-2-oxoindoline-7-carboxylic acid, its characteristic spectroscopic data can be predicted. These predictions are valuable for guiding the characterization of the compound once synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of 7-8 ppm. The proton at the C3 position, adjacent to the amino group, would likely appear as a singlet or a multiplet depending on its coupling with neighboring protons. The protons of the amino group and the carboxylic acid group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The NH proton of the lactam would also be present.
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¹³C NMR: The carbonyl carbon of the lactam (C2) would be expected to resonate in the downfield region, typically around 170-180 ppm. The carboxylic acid carbonyl carbon would also appear in a similar region. The aromatic carbons would give a set of signals between 110 and 150 ppm. The C3 carbon, bearing the amino group, would be expected in the range of 50-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
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A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.
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N-H stretching vibrations from the primary amine and the lactam, appearing in the region of 3200-3500 cm⁻¹.
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A strong C=O stretching absorption from the lactam carbonyl, expected around 1680-1700 cm⁻¹.
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Another strong C=O stretching band from the carboxylic acid carbonyl, typically around 1700-1725 cm⁻¹.
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C-N stretching vibrations and aromatic C=C stretching bands in the fingerprint region.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 193.06. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxylic acid group.
Potential Biological and Pharmacological Relevance
While no specific biological activity has been reported for 3-Amino-2-oxoindoline-7-carboxylic acid, the broader class of oxindole derivatives has demonstrated a wide range of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
The presence of the 3-amino substituent is particularly noteworthy, as this moiety is found in several biologically active indole compounds. For instance, derivatives of 3-amino-1H-indole-2-carboxylates have been investigated for their anticancer properties. It is plausible that 3-Amino-2-oxoindoline-7-carboxylic acid could serve as a valuable scaffold for the development of novel therapeutic agents. The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
3-Amino-2-oxoindoline-7-carboxylic acid represents an intriguing, yet underexplored, molecule within the pharmacologically relevant oxindole family. This guide has provided a foundational understanding of its chemical structure, potential synthetic routes based on established methodologies, and predicted spectroscopic characteristics. The structural relationship to known bioactive indole derivatives suggests that this compound and its analogues are promising candidates for future drug discovery efforts. Further experimental investigation is warranted to fully elucidate the synthesis, properties, and biological potential of this unique chemical entity.
References
Due to the limited availability of specific literature on 3-Amino-2-oxoindoline-7-carboxylic acid, this reference section includes sources related to the synthesis and biological activity of structurally similar indole and oxindole derivatives, as well as general spectroscopic principles.
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Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
- Pranathi, V., et al. (2023). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity. ACS Omega.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
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Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(11), 1435-1456. [Link]
